Licarin B

概要

説明

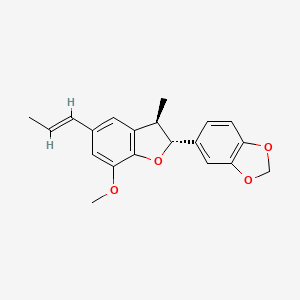

Licarin B is a secondary metabolite found in many plant species, including Myristica fragrans . It belongs to the class of neolignans and has a dihydrobenzofuran nucleus derived from phenylpropanoids . Licarin B is known for its multi-functional biological properties and has shown potential in studying cancer .

Synthesis Analysis

Licarin B can be obtained through organic synthesis and biosynthetic methodologies . It is derived from phenylpropanoids and can be used as a starting compound in the semi-synthetic synthesis of analogues .Molecular Structure Analysis

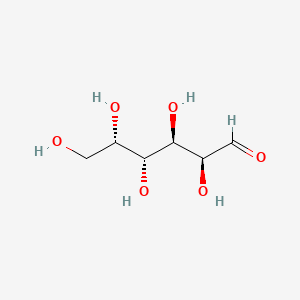

The molecular formula of Licarin B is C20H20O4 . It has a molecular weight of 324.370 Da . The structure of Licarin B includes a dihydrobenzofuran nucleus .Chemical Reactions Analysis

Licarin B is known to interact with various biological targets. For instance, it acts as a partial PPARγ receptor agonist . It also improves insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .Physical And Chemical Properties Analysis

Licarin B has a molecular weight of 324.3704 . More specific physical and chemical properties may be found in the Certificate of Analysis provided by the manufacturer .科学的研究の応用

Antiphotoaging Agent

Licarin B exhibits potential as an antiphotoaging agent. A study found that a related compound, Licarin E, attenuated UVB-induced expression of matrix metalloproteinase-1 and increased type-1 procollagen expression in UVB-irradiated human skin fibroblasts. This suggests that Licarin B could similarly help in managing skin photoaging due to UV exposure (Kwon, Kim, Kim, & Hwang, 2011).

Antimicrobial and Antiparasitic Properties

Licarin B and its derivatives have shown promising antimicrobial and antiparasitic properties. A study highlighted the effectiveness of Licarin A, a compound closely related to Licarin B, against Leishmania major, indicating potential in treating leishmaniasis (Néris et al., 2013). Another study on Licarin B demonstrated significant activity against Toxoplasma gondii, suggesting its potential as an anti-toxoplasmosis agent (Zhang et al., 2021).

Treatment of Inflammatory Eye Diseases

Licarin A, a structurally similar compound to Licarin B, has been explored for its therapeutic efficacy in treating intraocular inflammation, hinting at possible applications of Licarin B in ocular health (Paiva et al., 2021).

Potential for Treating Obesity

Licarin B has shown promise in promoting the formation of brown-like adipocytes from mesenchymal stem cells, suggesting a role in managing obesity. This study found that Licarin A stimulated the development of brown-like adipocytes, which are known for their role in energy expenditure and obesity control (Yoon, Imran, & Kim, 2018).

Antitubercular Activity

Licarin A, closely related to Licarin B, has demonstrated significant antititubercular activity. It reduced pulmonary bacillary burdens and pneumonia in mice infected with drug-sensitive or multidrug-resistant strains of Mycobacterium tuberculosis. This finding suggests potential applications of Licarin B in treating tuberculosis, especially against multidrug-resistant strains (León-Díaz et al., 2013).

Antiparasitic Activity Against Trypanosoma cruzi

Licarin A has shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This implies that Licarin B might also be effective in treating this parasitic infection (Morais et al., 2020).

Improving Insulin Sensitivity

Licarin B from Myristica fragrans has been found to improve insulin sensitivity. It activates PPARγ and stimulates the GLUT4 expression in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes. This points to its potential use in managing insulin resistance and related complications (Shyni et al., 2016).

Antiplatelet Aggregation and Neuroprotective Activities

Licarin B, along with other lignans from Saururus chinensis, has shown significant inhibitory activities on ADP-induced platelet aggregation and promising neuroprotective effects. These findings suggest potential applications in cardiovascular health and neuroprotection (Qu et al., 2014).

Safety And Hazards

将来の方向性

Licarin B has shown promising potential in various areas of research, particularly in the treatment of insulin resistance and associated complications through its partial PPARγ activity . Its multi-functional biological properties suggest that it could be a promising prototype for the development of new medicinal drugs .

特性

IUPAC Name |

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMQXURQRMNSBM-YZAYTREXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317642 | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licarin B | |

CAS RN |

51020-87-2 | |

| Record name | (-)-Licarin-B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51020-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licarin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

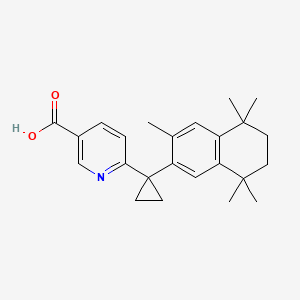

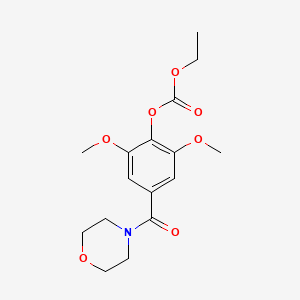

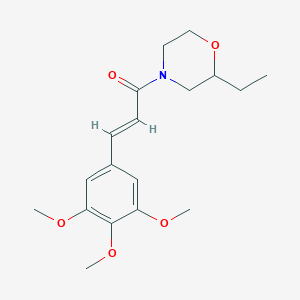

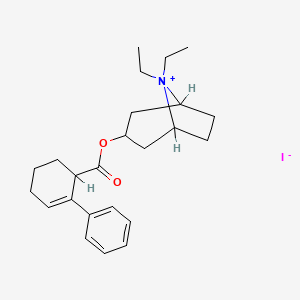

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)